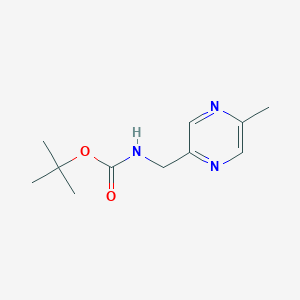

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl N-[(5-methylpyrazin-2-yl)methyl]carbamate |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-13-9(6-12-8)7-14-10(15)16-11(2,3)4/h5-6H,7H2,1-4H3,(H,14,15) |

InChI Key |

YPCAGIIXKPBAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate can be synthesized through the reaction of 2-amino-5-methylpyrazine with tert-butyl chloroformate. The reaction is typically carried out at room temperature and takes several hours to complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The carbamate bond in tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.

Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.

Major Products

Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.

Substitution: Varies based on the substituent introduced.

Scientific Research Applications

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is used in various scientific research fields due to its unique properties:

Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate functional group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Solubility and Stability

- The 5-methylpyrazine core in the target compound confers moderate aqueous solubility compared to pyrimidine-based analogs (e.g., the fluorinated pyrimidine in ), where fluorine and hydroxy groups may reduce solubility due to increased polarity.

- The tert-butyl carbamate group in all analogs improves lipophilicity, facilitating membrane permeability in drug candidates .

Bioactivity

- The imidazopyrazine derivative () exhibits higher molecular weight (521.2 g/mol) and kinase inhibitory activity due to its extended conjugated system and cyano group.

- Piperazine-containing analogs () show enhanced binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding with the piperazine nitrogen .

Toxicity

- The target compound’s safety profile remains undocumented, but the absence of electronegative substituents (e.g., fluorine) may reduce toxicity risks compared to .

Biological Activity

tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is a compound of growing interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

- Chemical Name : this compound

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.25 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects.

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes associated with neurodegenerative diseases.

- Modulation of Neurotransmitter Levels : The compound may influence neurotransmitter pathways, which are crucial in conditions like Alzheimer's disease.

- Reduction of Oxidative Stress : It may exhibit antioxidant properties, reducing oxidative damage in neural cells.

In Vitro Studies

A study assessing the protective effects of related carbamates on astrocytes revealed that certain modifications to the carbamate structure could enhance cell viability in the presence of neurotoxic agents such as amyloid beta (Aβ) peptides. The results indicated that these compounds could potentially mitigate cell death caused by oxidative stress and inflammatory responses .

In Vivo Studies

In vivo evaluations have demonstrated that similar compounds can significantly reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. These studies suggest a promising avenue for developing new treatments targeting neurodegeneration .

Data Tables

| Study | Compound | Biological Activity | Model | Key Findings |

|---|---|---|---|---|

| M4 | Neuroprotection | In Vitro | Improved cell viability against Aβ-induced toxicity | |

| M4 | Anti-inflammatory | In Vivo | Reduced inflammation markers in AD model |

Case Studies

- Neuroprotective Effects : A case study involving the administration of similar carbamates showed a significant decrease in TNF-α levels and improved cognitive function in mice subjected to Aβ peptide injections. This suggests that this compound may have similar protective effects against neurotoxicity.

- Anti-inflammatory Properties : In models of induced inflammation, compounds structurally related to this compound exhibited a reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.